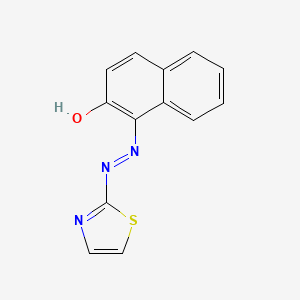

1-(2-噻唑偶氮)-2-萘酚

科学研究应用

ERGi-USU具有广泛的科学研究应用,包括:

化学: 用作各种有机合成反应中的试剂,以研究偶氮化合物及其衍生物的形成。

生物学: 研究其选择性抑制ERG阳性癌细胞生长的潜力,使其成为癌症研究中的宝贵工具。

医学: 探索作为治疗前列腺癌和其他表现出ERG过表达的恶性肿瘤的潜在治疗剂。

作用机制

ERGi-USU通过与参与核糖体生物合成的非典型激酶RIOK2结合来发挥其作用。这种结合会诱导核糖体应激,并导致选择性抑制ERG阳性癌细胞的生长。此外,ERGi-USU已被证明可以在ERG阳性癌细胞中诱导铁依赖性程序性细胞死亡形式,即铁死亡 .

生化分析

Biochemical Properties

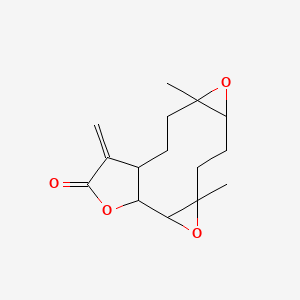

The 1-(2-Thiazolylazo)-2-naphthol molecule acts as a terdentate ligand, coordinating with metal atoms through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom . This forms two five-membered chelate rings

Molecular Mechanism

It is known that the compound can form complexes with metal ions, which may influence its interactions with biomolecules

准备方法

合成路线和反应条件

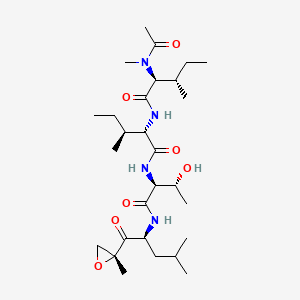

ERGi-USU的合成涉及在碱存在下,2-萘酚与噻唑-2-甲醛反应。该反应通过萘酚和噻唑部分之间形成偶氮键进行 。详细的合成路线包括:

- 将2-萘酚溶解在合适的溶剂中,例如乙醇。

- 将噻唑-2-甲醛加入溶液中。

- 加入碱,例如氢氧化钠,以促进偶氮键的形成。

- 在室温下搅拌反应混合物,直至反应完成。

- 通过重结晶或色谱法纯化产物。

工业生产方法

对于工业规模的生产,可以使用连续流动反应器来优化ERGi-USU的合成,以确保一致的反应条件和高产率。使用自动化系统进行试剂添加和产物纯化可以进一步提高生产过程的效率 .

化学反应分析

反应类型

ERGi-USU经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌衍生物。

还原: ERGi-USU的还原可以导致肼衍生物的形成。

常用试剂和条件

氧化: 常用的氧化剂,例如高锰酸钾或过氧化氢,可以在酸性或碱性条件下使用。

还原: 通常在温和条件下使用还原剂,例如硼氢化钠或氢化铝锂。

主要产物

氧化: 醌衍生物。

还原: 肼衍生物。

取代: 取代的偶氮化合物.

相似化合物的比较

ERGi-USU在选择性抑制ERG阳性癌细胞方面独树一帜。类似的化合物包括:

ERGi-USU-6: ERGi-USU的衍生物,具有增强的功效和改善的生物活性.

恩扎鲁胺: 一种雄激素受体抑制剂,与ERGi-USU联合使用时显示出累加作用.

阿比特龙: 另一种用于治疗前列腺癌的雄激素受体抑制剂.

属性

IUPAC Name |

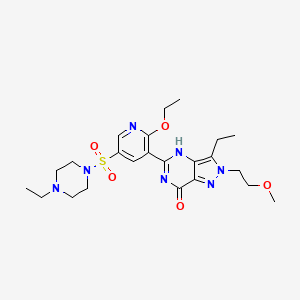

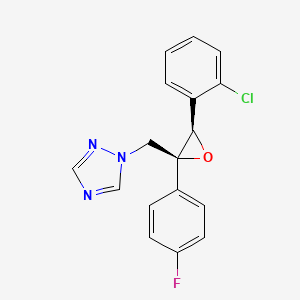

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMXCGDXEUDZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061566 | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-56-4 | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-ylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

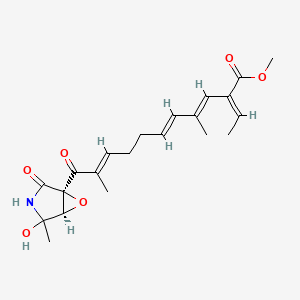

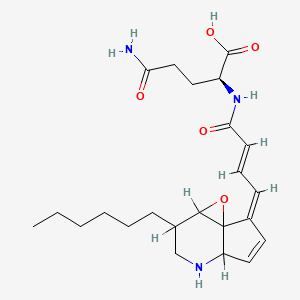

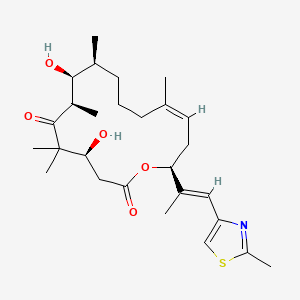

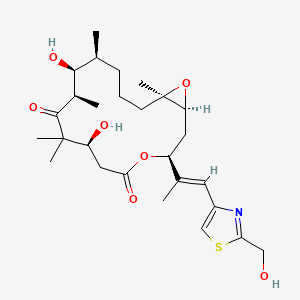

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TAN?

A1: TAN's molecular formula is C13H9N3OS, and its molecular weight is 255.30 g/mol. [, ]

Q2: What spectroscopic data is available for TAN?

A2: Studies have explored the X-ray photoelectron spectra of TAN complexes with copper(II) and nickel(II). [] Additionally, UV-Vis and IR spectroscopy have been used to identify electrolysis products of TAN in acetonitrile solutions. [, ]

Q3: Is TAN stable in different solvents?

A3: TAN's behavior in acetonitrile solution has been extensively studied, including its polarographic behavior and reduction mechanism. [, ] Research also investigated its thermodynamics in a water-nitrobenzene extraction system. []

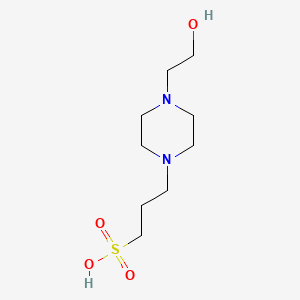

Q4: Can TAN be used with different solid supports in extraction techniques?

A4: Yes, TAN has been successfully immobilized on various solid supports for extraction purposes. These include: * Amberlite XAD resins [, , ] * Silica gel [] * C18-bonded silica gel [, ] * Polyurethane foam [, ]

Q5: How does TAN interact with metal ions?

A5: TAN acts as a bidentate ligand, forming chelate complexes with various metal ions. [, ] X-ray analysis revealed square-planar, square-pyramidal, and octahedral coordination configurations for TAN complexes with palladium(II), copper(II), and nickel(II), respectively. []

Q6: Which metal ions can TAN complex with?

A6: Research demonstrates TAN's ability to complex and preconcentrate various metal ions, including:

- Cadmium(II) [, , , ]

- Cobalt(II) [, ]

- Copper(II) [, , , , , , ]

- Chromium(III) []

- Iron(II) [, ]

- Hafnium(IV) [, ]

- Mercury(II) [, ]

- Manganese(II) [, , , ]

- Nickel(II) [, , , , , ]

- Lead(II) [, , ]

- Palladium(II) [, ]

- Scandium(III) [, ]

- Zinc(II) [, , , , ]

- Zirconium(IV) [, ]

Q7: What are the main analytical applications of TAN?

A7: TAN is primarily used as a chromogenic reagent in spectrophotometric determination of metal ions. [, , , , , , , ] It is also employed in preconcentration methods for trace analysis of metals in various matrices like water, food, and biological samples. [, , , , , , , , , , , , , ]

Q8: What are the advantages of using TAN in analytical techniques?

A8: TAN offers several advantages for analytical applications:

- Formation of intensely colored complexes with various metal ions, enhancing sensitivity in spectrophotometric detection. [, ]

- Effective preconcentration of metal ions from large sample volumes, enabling trace analysis. [, , , , ]

- Compatibility with various extraction techniques, including solid-phase extraction, cloud point extraction, and single-drop microextraction. [, , , , , , , , ]

Q9: Are there analytical methods specifically validated for TAN-based analysis?

A9: Yes, various studies have focused on analytical method validation for TAN-based metal determination. These include optimization of parameters, assessment of accuracy and precision, and determination of detection limits. [, , , , , , ]

Q10: Have there been computational studies on TAN and its complexes?

A10: Yes, a Time-Dependent Density Functional Theory (TDDFT) study was conducted to understand the properties of planar triazinium cations derived from TAN and its analogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。